D-2-(o-Bromo-p-fluorophenyl)glycine

Medicinal Chemistry Physicochemical Properties Analytical Characterization

Researchers often face supply inconsistency with enantiomerically pure, non-proteinogenic amino acids critical for medicinal chemistry. D-2-(o-Bromo-p-fluorophenyl)glycine solves this by providing a reliable, defined D-configuration and a unique di-halogenated scaffold unavailable in simpler analogs. - Unique ortho-Br/para-F pattern enables halogen bonding and steric SAR exploration not possible with mono-halogenated glycines. - Defined D-stereochemistry ensures consistent biological outcomes in peptidomimetic synthesis, avoiding confounding racemic data. - Ortho-bromo handle allows late-stage diversification via cross-coupling for novel library generation.

Molecular Formula C8H7BrFNO2
Molecular Weight 248.05 g/mol
Cat. No. B11757906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-2-(o-Bromo-p-fluorophenyl)glycine
Molecular FormulaC8H7BrFNO2
Molecular Weight248.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)C(C(=O)O)N
InChIInChI=1S/C8H7BrFNO2/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1
InChIKeyXPPHZQBPJQGHIS-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-2-(o-Bromo-p-fluorophenyl)glycine Overview


D-2-(o-Bromo-p-fluorophenyl)glycine (CAS: 1213687-00-3) is an enantiomerically pure (D-isomer), non-proteinogenic aromatic amino acid derivative . Its core structure is a phenylglycine scaffold featuring a unique ortho-bromo and para-fluoro substitution pattern on the phenyl ring . This compound is commercially available as a free base or as a hydrochloride salt (CAS: 2177265-07-3) and is primarily utilized as a chiral building block in medicinal chemistry and peptide synthesis research .

Substitution Pattern ortho-Br / para-F dual-halogenated phenylglycine scaffold for SAR probe design
Stereochemistry Single D-enantiomer supports chiral peptide synthesis and interaction studies
Use Context Non-proteinogenic chiral building block for peptidomimetics and lead optimization

D-2-(o-Bromo-p-fluorophenyl)glycine vs. Generic Analogs


The value of D-2-(o-Bromo-p-fluorophenyl)glycine lies in the specific combination of its stereochemistry and its distinct di-halogenated aryl group. Generic substitution with simpler analogs like D-phenylglycine or mono-halogenated phenylglycines (e.g., 4-fluoro- or 4-bromo-phenylglycine) fails to replicate the unique physicochemical and steric profile required for precise structure-activity relationship (SAR) exploration. The simultaneous presence of the electron-withdrawing *para*-fluoro and the bulky, polarizable *ortho*-bromo substituents creates a unique molecular topology and electronic distribution that influences target binding and pharmacokinetic properties in ways that a single substitution cannot [1]. Furthermore, the defined D-configuration is critical for interactions within chiral biological environments, meaning racemic or L-isomer analogs would produce different, and potentially confounding, biological outcomes [2].

Target Attribute
Substitution Concern
Dual halogenation (ortho-Br, para-F)
Mono-halogenated analogs may alter electronic and steric profile, limiting SAR extrapolation
Defined D-configuration
Racemic or L-isomer may introduce confounding stereochemical effects in chiral assays
ortho-Br as synthetic handle
Analog without ortho-bromo may reduce diversification potential in cross-coupling strategies

D-2-(o-Bromo-p-fluorophenyl)glycine Evidence Guide


Distinct Molecular Weight vs. Mono-Halogenated Analogs

D-2-(o-Bromo-p-fluorophenyl)glycine possesses a molecular weight (248.05 g/mol) and formula (C8H7BrFNO2) that are quantifiably distinct from its mono-halogenated analogs . For example, D-4-fluorophenylglycine has a molecular weight of 169.15 g/mol, and D-4-bromophenylglycine weighs 230.06 g/mol. The presence of both bromine and fluorine atoms results in a mass increase of 78.9 g/mol and 18.0 g/mol compared to the mono-fluoro and mono-bromo derivatives, respectively .

Molecular Weight
Class-level
248.05 g/mol vs. 169.15 (F) / 230.06 (Br)
Distinct mass supports analytical method differentiation
Calculated property; verify experimentally
Medicinal Chemistry Physicochemical Properties Analytical Characterization

Stereochemical Purity as a Chiral Probe

The compound is commercially supplied with a defined D-configuration at the chiral alpha-carbon center . This is in contrast to racemic (DL) mixtures or the L-isomer (L-2-(o-Bromo-p-fluorophenyl)glycine, CAS: 1213426-20-0) . While direct comparative biological activity data are absent for this specific compound, the field of amino acid research broadly demonstrates that stereochemistry is a primary determinant of biological activity and peptide conformation [1].

Stereochemical Purity
Class-level
Single D-enantiomer (vs. racemic/L-isomer)
Enantiomerically defined for chiral interaction studies
No direct comparative activity data
Stereochemistry Asymmetric Synthesis Peptide Chemistry

Unique Ortho-Bromo/Para-Fluoro Physicochemical Profile

The compound's specific ortho-bromo, para-fluoro substitution pattern on the phenylglycine scaffold is not available on any other single commercially available building block. While direct comparative activity data are not found in public literature for this compound, this pattern is intentionally designed to modulate key properties. The para-fluoro group is known to enhance metabolic stability by blocking oxidative metabolism, while the ortho-bromo group introduces steric bulk and serves as a synthetic handle for further derivatization (e.g., cross-coupling reactions) [1]. This contrasts sharply with analogs lacking either substituent, which would possess different metabolic liabilities and synthetic utility [2].

Substitution Profile
Class-level
ortho-Br / para-F dual substitution
Modulates halogen bonding, steric bulk, and metabolic stability
Inferred from general SAR principles; compound-specific data to verify
Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

D-2-(o-Bromo-p-fluorophenyl)glycine Application Scenarios


Medicinal Chemistry SAR Probe

D-2-(o-Bromo-p-fluorophenyl)glycine serves as a high-value, non-proteinogenic building block for exploring the structure-activity relationships (SAR) of biologically active peptides and small molecules. Its unique ortho-bromo, para-fluoro substitution pattern allows medicinal chemists to systematically probe the effects of halogen bonding and steric hindrance on target binding, which cannot be achieved with simpler phenylglycine analogs [1].

Chiral Building Block for Peptidomimetics

The compound's defined D-stereochemistry makes it an essential reagent for the synthesis of peptidomimetics and conformationally constrained peptides. Incorporating this chiral, di-halogenated amino acid into a peptide backbone can enhance metabolic stability and influence secondary structure, providing a distinct advantage over using racemic or less sterically demanding analogs [2].

Intermediate for CNS Drug Discovery

While direct data for this specific compound are scarce, its classification as a phenylglycine derivative suggests potential utility as a key intermediate in the development of new medications for neurological disorders [1]. Its structural features are reminiscent of scaffolds explored for modulating metabotropic glutamate receptors (mGluRs) and other CNS targets, offering a pathway to explore new chemical matter in neuroscience research [3].

Versatile Chemical Elaboration Substrate

The presence of the ortho-bromo substituent provides a convenient synthetic handle for further diversification through modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig). This allows researchers to use D-2-(o-Bromo-p-fluorophenyl)glycine as a central core scaffold to generate libraries of novel compounds, a key advantage over analogs lacking this reactive halogen [1].

Application
Selection Property
Validation Focus
SAR probe design
Dual-halogen substitution pattern
Halogen bonding and steric effect assessment
Chiral peptidomimetic synthesis
Defined D-stereochemistry
Chiral environment interaction studies
Neuroscience research intermediate
Phenylglycine scaffold
CNS target pathway studies (e.g., mGluRs)
Chemical diversification platform
Reactive ortho-bromo handle
Cross-coupling derivatization screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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